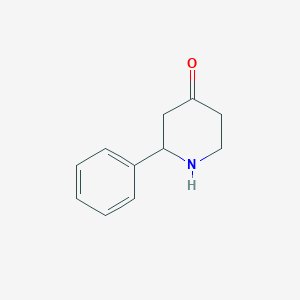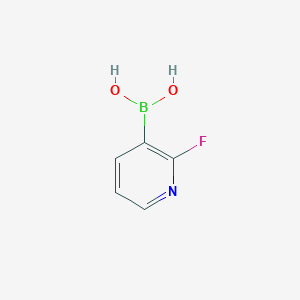
Ácido 2-Fluoropiridina-3-borónico
Descripción general
Descripción
“2-Fluoropyridine-3-boronic acid” is a chemical compound with the molecular formula C5H5BFNO2 . It is used in various chemical reactions and as a precursor to biologically active molecules .
Molecular Structure Analysis
The molecular structure of “2-Fluoropyridine-3-boronic acid” consists of a pyridine ring with a fluorine atom at the 2nd position and a boronic acid group at the 3rd position . The molecular weight of the compound is 140.91 .
Chemical Reactions Analysis
“2-Fluoropyridine-3-boronic acid” is involved in various chemical reactions. It is used in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It is also used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Physical And Chemical Properties Analysis
“2-Fluoropyridine-3-boronic acid” is a solid substance with a melting point of 274-283 °C . It has a molar refractivity of 31.2±0.4 cm^3 and a molar volume of 104.8±5.0 cm^3 .
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 2-Fluoropiridina-3-borónico, se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección . Estos interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en varias aplicaciones de detección . Estas aplicaciones pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto implica el uso de ácidos borónicos para etiquetar moléculas biológicas específicas para su detección y análisis .
Manipulación y modificación de proteínas
Los ácidos borónicos, incluido el ácido 2-Fluoropiridina-3-borónico, se han utilizado para la manipulación y modificación de proteínas . Esto incluye la interacción de los ácidos borónicos con las proteínas para su manipulación y etiquetado celular .
Tecnologías de separación
Los ácidos borónicos se han utilizado en tecnologías de separación . Esto incluye el uso de ácidos borónicos para la electroforesis de moléculas glicosiladas .
Desarrollo de terapias
Los ácidos borónicos se utilizan en el desarrollo de terapias
Mecanismo De Acción
Target of Action
2-Fluoropyridine-3-boronic acid, also known as (2-fluoropyridin-3-yl)boronic Acid, is primarily used as a reactant in the Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis . The compound’s primary targets are therefore the organic groups involved in these reactions .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, 2-Fluoropyridine-3-boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 2-Fluoropyridine-3-boronic acid . This reaction is a carbon–carbon bond-forming process that allows for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various biologically active molecules, such as heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The result of the action of 2-Fluoropyridine-3-boronic acid is the formation of new carbon–carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds, including biologically active molecules . These molecules can have various molecular and cellular effects, depending on their specific structures and properties .
Action Environment
The action of 2-Fluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It’s also important to avoid dust formation, as this may affect the compound’s efficacy . , which could influence its distribution and action.
Análisis Bioquímico
Biochemical Properties
2-Fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. The 2-Fluoropyridine-3-boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .
Cellular Effects
It is known that the compound is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity . These molecules can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Fluoropyridine-3-boronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, 2-Fluoropyridine-3-boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium . This process involves the formation of new bonds at the molecular level, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable
Metabolic Pathways
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions , which could potentially influence metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHZIUAREWNXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382548 | |
| Record name | 2-Fluoro-3-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174669-73-9 | |
| Record name | 2-Fluoro-3-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

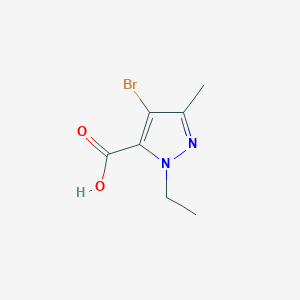
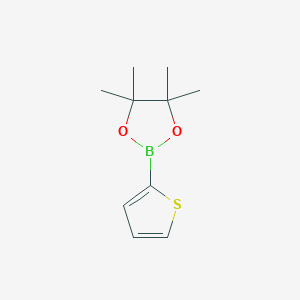
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
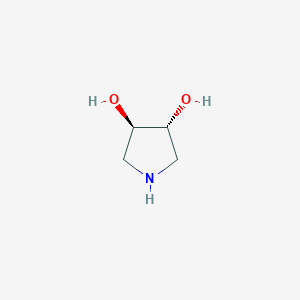
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
